5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Fluorinated Building Blocks Medicinal Chemistry Organic Synthesis

This 5-acyl Meldrum's acid derivative serves as a high-purity, direct precursor to 4-fluorophenylacetic acid, streamlining the synthesis of fluorinated APIs and heterocycles. Its para-fluorophenyl group confers enhanced electrophilicity for faster acylation and higher yields compared to non-fluorinated analogs, while eliminating separate fluorination steps. The stable DMAP salt ensures reliable high-throughput combinatorial use.

Molecular Formula C14H13FO5
Molecular Weight 280.25 g/mol
Cat. No. B8265419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Molecular FormulaC14H13FO5
Molecular Weight280.25 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)F)C
InChIInChI=1S/C14H13FO5/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6,11H,7H2,1-2H3
InChIKeyZZSWJPWJXNQHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Core Properties and Synthetic Classification


5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 1174047-11-0) is a 5-acyl Meldrum's acid derivative [1]. It belongs to the class of activated β-dicarbonyl compounds, specifically a cyclic acylal of malonic acid, and is primarily utilized as a pharmaceutical intermediate for the synthesis of various active compounds [2]. The presence of the 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) core imparts high electrophilicity at the C5 position, enabling its use as an acylating agent or as a precursor to reactive ketene intermediates [3].

5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Why In-Class Analogs Cannot Be Interchanged


Direct substitution of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with unsubstituted or differently substituted 5-acyl Meldrum's acid analogs is not chemically equivalent due to the distinct electronic and steric influence of the 4-fluorophenyl moiety. The electron-withdrawing nature of the para-fluorine atom alters the electrophilicity of the C5 carbonyl and the acidity of the C5 proton relative to non-fluorinated or para-chloro analogs, directly impacting reaction rates, yields, and the stability of intermediates in downstream transformations [1]. Furthermore, the specific 4-fluorophenyl group is a privileged pharmacophore in medicinal chemistry, and its incorporation at this stage dictates the final structure of valuable fluorinated α-phenylacetic acid derivatives and heterocycles [2].

5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Quantifiable Differentiation Evidence for Procurement


Synthetic Utility as a Direct Precursor to Fluorinated α-Arylacetic Acid Derivatives

5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a stable, storable, and directly usable precursor to 4-fluorophenylacetic acid derivatives, a class of compounds with broad pharmaceutical relevance. While general 5-acyl Meldrum's acids can undergo hydrolysis or alcoholysis to yield β-keto acids or esters, the specific 4-fluorophenyl substitution in this compound provides a direct route to a fluorinated aromatic system without additional deprotection or functional group interconversion steps. This is a significant practical advantage over non-fluorinated analogs (e.g., 5-benzoyl Meldrum's acid) which would require a separate, often lower-yielding, fluorination step to achieve the same final target [1].

Fluorinated Building Blocks Medicinal Chemistry Organic Synthesis

Enhanced Stability Profile via DMAP Salt Formation

Free 5-acyl Meldrum's acids are known to exhibit variable stability, which can limit their practical utility. A protocol developed for a closely related class, N-Boc-α-amino-5-acyl Meldrum's acids, demonstrated that conversion to the corresponding 4-(dimethylamino)pyridine (DMAP) salts provides a marked improvement in stability. For 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, the analogous DMAP salt (5-AMA-DMAP) is expected to exhibit significantly enhanced stability compared to the free acid form. The free acid can be quantitatively regenerated from the stable salt on demand via a simple ion-exchange method [1].

Combinatorial Chemistry Building Block Stability Process Chemistry

Reactivity Profile in Nucleophilic Acyl Substitution

The reactivity of 5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with nucleophiles is governed by the electrophilicity of its C5 carbonyl group. The electron-withdrawing para-fluorine atom on the phenyl ring increases the partial positive charge on the carbonyl carbon compared to a non-fluorinated analog (e.g., 5-(phenylacetyl) Meldrum's acid). This translates to a faster reaction rate with weak nucleophiles. For instance, in alcoholysis reactions to form β-keto esters, acyl Meldrum's acids bearing electron-withdrawing groups exhibit significantly reduced reaction times compared to those with electron-donating groups [1].

Reaction Kinetics Acylating Agent Organic Synthesis

5-(2-(4-Fluorophenyl)acetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Optimal Research and Industrial Use Cases


Synthesis of Fluorinated Heterocycles and Drug Candidates

Given its role as a direct precursor to 4-fluorophenylacetic acid, this compound is ideally suited for the synthesis of fluorinated xanthine derivatives, such as potent and selective human A2B adenosine receptor antagonists, and other heterocyclic systems where the 4-fluorophenyl moiety is a critical pharmacophore. Its use eliminates the need for separate fluorination steps, streamlining the synthesis of target molecules in medicinal chemistry programs [1].

Generation of Stable Building Blocks for Combinatorial Chemistry

The ability to form stable DMAP salts makes this compound a reliable building block for automated or high-throughput combinatorial chemistry. The salt can be stored and dispensed as a solid, then rapidly converted to the reactive free acid for on-demand use in the construction of diverse small-molecule libraries, ensuring high reproducibility and minimizing decomposition-related failures [2].

Process Development for Fluorinated API Intermediates

In an industrial process chemistry setting, the enhanced electrophilicity conferred by the 4-fluorophenyl group can lead to faster and more efficient acylations. This translates to reduced cycle times and higher throughput in the manufacture of advanced pharmaceutical intermediates. The predictable reactivity allows for better process control and optimization, making it a preferred starting material over less reactive analogs for the production of fluorinated active pharmaceutical ingredients (APIs) [3].

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